2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a tetrahydrofuran group and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the tetrahydrofuran moiety.
Attachment of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrofuran group can be oxidized to form a lactone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for Suzuki-Miyaura coupling include palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tetrahydrofuran group can undergo ring-opening reactions, while the dioxaborolane group can participate in cross-coupling reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydrofuran-3-yl)pyridine: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the tetrahydrofuran group, limiting its reactivity in certain types of reactions.
Uniqueness
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the tetrahydrofuran and dioxaborolane groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C15H22BNO3 |
---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17-9-12)11-7-8-18-10-11/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
RIFTVRLVWMPMMJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.